

# 1H-Indole-5-carbohydrazide chemical properties

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## Compound of Interest

Compound Name: 1H-Indole-5-carbohydrazide

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An In-depth Technical Guide to the Chemical Properties and Applications of **1H-Indole-5-carbohydrazide**

## Authored by a Senior Application Scientist

Foreword: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities.<sup>[1]</sup> Within this privileged scaffold, the introduction of a carbohydrazide moiety unlocks a versatile chemical handle for synthesizing a diverse array of heterocyclic derivatives. This guide provides an in-depth exploration of **1H-Indole-5-carbohydrazide**, a key building block in modern drug discovery. We will dissect its core chemical properties, reactivity, synthesis, and its pivotal role as a precursor to potent therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Molecular Profile and Physicochemical Properties

**1H-Indole-5-carbohydrazide** is a bifunctional molecule featuring an indole ring system and a hydrazide group (-CONHNH<sub>2</sub>). This unique combination dictates its chemical behavior and utility as a synthetic intermediate.

Chemical Structure:

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**Figure 1.** Chemical Structure of **1H-Indole-5-carbohydrazide**.

The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The carbohydrazide group is attached at the C5 position of the indole ring. The presence of the N-H proton on the indole ring and the -NHNH<sub>2</sub> protons of the hydrazide group makes it a good hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms act as hydrogen bond acceptors.<sup>[2]</sup>

#### Physicochemical Data Summary:

The fundamental properties of **1H-Indole-5-carbohydrazide** are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	406192-82-3	[3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O	[3][4]
Molecular Weight	175.19 g/mol	[3][4]
Appearance	Solid (Typically off-white to yellow powder)	[6][7]
Purity	Typically ≥95%	[4]
Storage	Inert atmosphere, Room Temperature	[4][5]

## Synthesis of 1H-Indole-5-carbohydrazide

The most direct and widely adopted method for synthesizing indole carbohydrazides is the hydrazinolysis of a corresponding indole carboxylate ester.<sup>[8][9]</sup> This reaction is a classic example of nucleophilic acyl substitution.

Causality of the Synthetic Choice:

- **Starting Material Availability:** Methyl or ethyl 1H-indole-5-carboxylate is readily accessible commercially or can be synthesized via Fischer indole synthesis followed by esterification.
- **Reaction Efficiency:** Hydrazinolysis is typically a high-yield reaction. Hydrazine (N<sub>2</sub>H<sub>4</sub>) is a potent nucleophile (an "alpha effect" nucleophile) that readily attacks the electrophilic carbonyl carbon of the ester.
- **Work-up Simplicity:** The product often precipitates from the reaction mixture upon cooling, allowing for simple isolation by filtration. The primary byproduct is the corresponding alcohol (methanol or ethanol), which is easily removed.

## Experimental Protocol: Synthesis via Hydrazinolysis

This protocol details the conversion of a 1H-indole-5-carboxylate ester to **1H-Indole-5-carbohydrazide**.

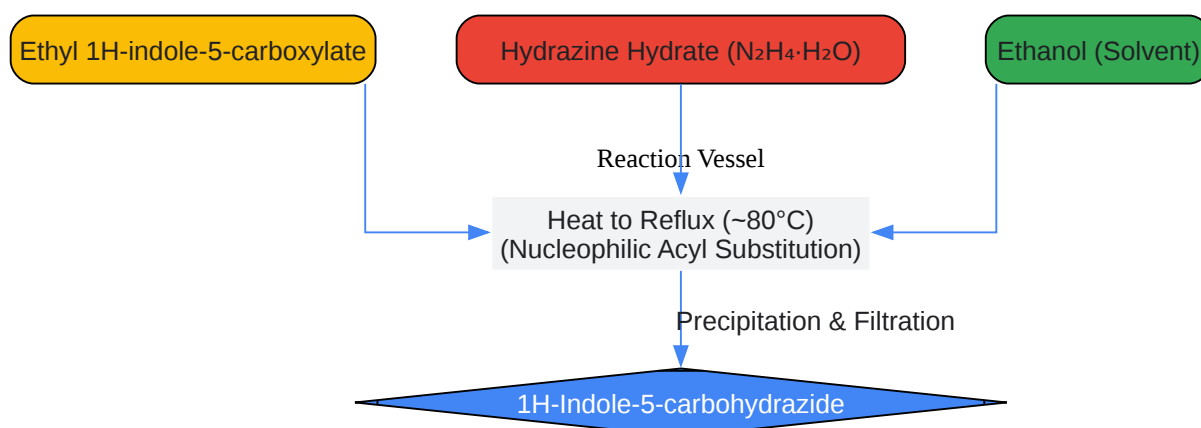
Materials:

- Ethyl 1H-indole-5-carboxylate (1 equivalent)
- Hydrazine monohydrate (99%) (10-15 equivalents)
- Ethanol (or Methanol)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source
- Ice bath
- Büchner funnel and filter paper

## Procedure:

- **Reaction Setup:** To a solution of ethyl 1H-indole-5-carboxylate (1 eq.) in ethanol (approx. 10-15 mL per gram of ester) in a round-bottom flask, add hydrazine monohydrate (10-15 eq.).
- **Reflux:** Heat the reaction mixture to reflux (approximately 80°C for ethanol) with vigorous stirring.[8]
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction. This typically takes 2-17 hours depending on the scale and specific substrate.[1][8]
- **Isolation:** Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
- **Filtration:** Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the solid with a small amount of cold ethanol or a water/ice mixture to remove any residual hydrazine and other impurities.[8]
- **Drying:** Dry the purified **1H-Indole-5-carbohydrazide** under vacuum to obtain the final product.

## Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of **1H-Indole-5-carbohydrazide**.

## Core Reactivity and Derivatization

The chemical reactivity of **1H-Indole-5-carbohydrazide** is dominated by the nucleophilic nature of the terminal -NH<sub>2</sub> group of the hydrazide moiety. This makes it an excellent building block for creating more complex molecules, particularly through condensation reactions.

**Key Reaction: Hydrazone Formation** The most significant reaction is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) and proceeds readily in a protic solvent like ethanol.<sup>[1][8]</sup>

**Mechanism Insight:**

- The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.
- A tetrahedral intermediate is formed.
- Proton transfer and subsequent elimination of a water molecule yield the stable hydrazone product, which contains a C=N double bond.

This reaction is foundational for combinatorial chemistry efforts, as a wide variety of aldehydes and ketones can be used to generate a library of indole-based hydrazone derivatives for biological screening.

## Experimental Protocol: Synthesis of an Indole-5-acylhydrazone Derivative

This protocol provides a general method for reacting **1H-Indole-5-carbohydrazide** with an aromatic aldehyde.

**Materials:**

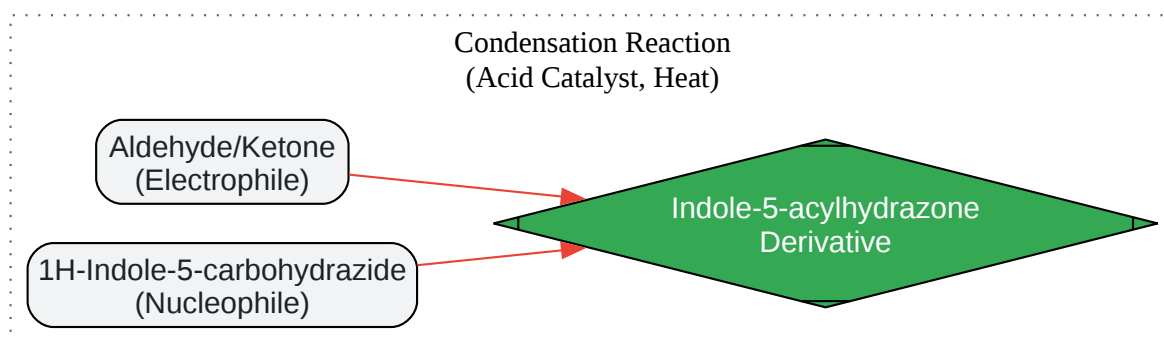
- **1H-Indole-5-carbohydrazide** (1 equivalent)

- Substituted aromatic aldehyde (1 equivalent)
- Ethanol
- Glacial acetic acid (catalytic amount)
- Reaction vessel with reflux condenser

Procedure:

- Dissolution: Dissolve **1H-Indole-5-carbohydrazide** in ethanol in a reaction vessel.
- Addition: Add an equimolar amount of the desired aromatic aldehyde to the solution, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[1]
- Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-17 hours.[1][8]
- Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
- Isolation: Cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

General Reactivity Diagram:



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Caption: Condensation reaction forming an N-acylhydrazone derivative.

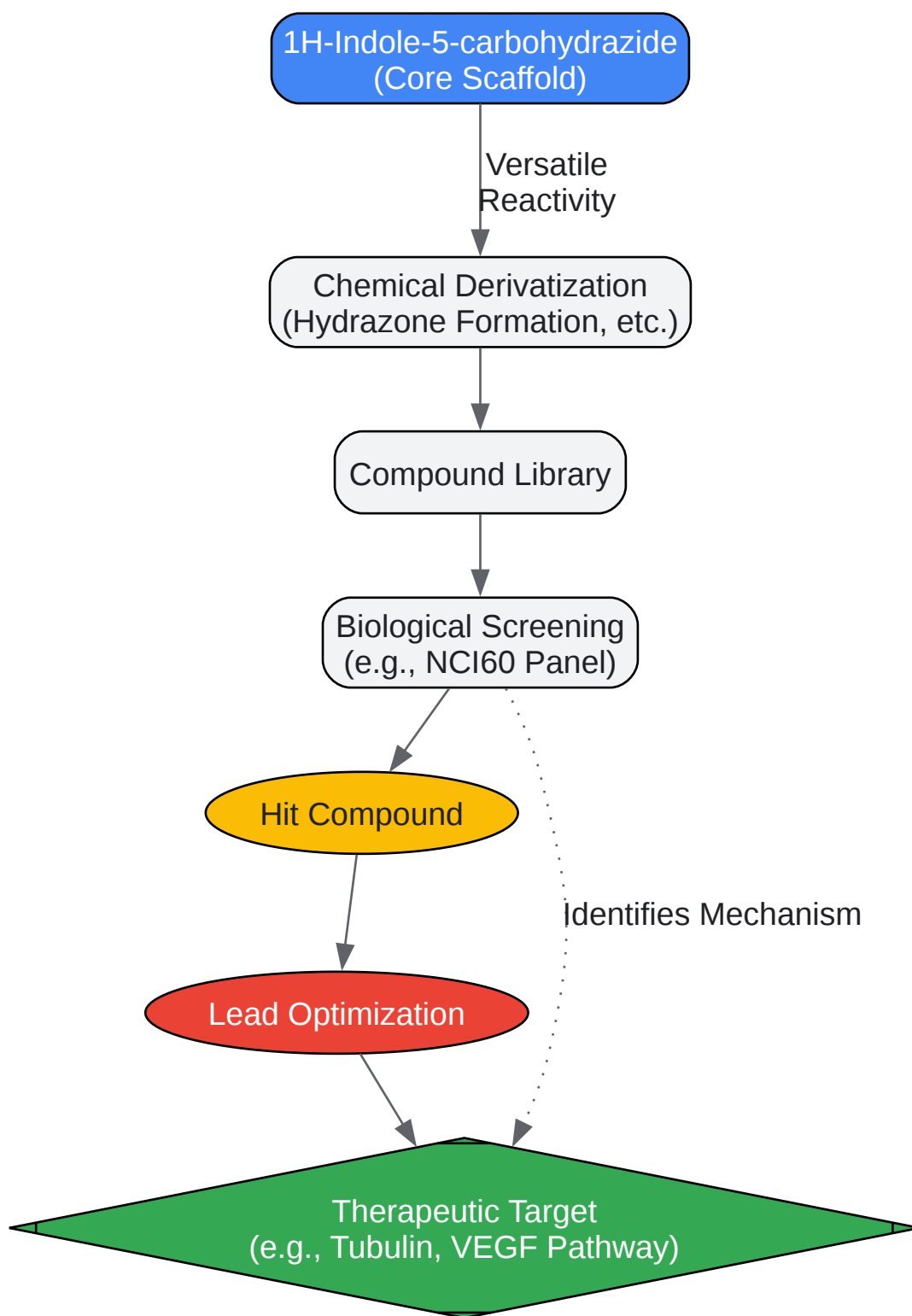
## Applications in Drug Discovery and Medicinal Chemistry

The true value of **1H-Indole-5-carbohydrazide** lies in its role as a scaffold for the development of bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis on oncology.

**Role as an Anticancer Scaffold:** Numerous studies have utilized the indole carbohydrazide core to synthesize novel compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.<sup>[1][10][11][12]</sup>

- **Tubulin Inhibition:** Certain furanyl- and thiophenyl-indole carbohydrazide derivatives have been shown to act as microtubule-destabilizing agents.<sup>[1]</sup> They bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and apoptosis in cancer cells.<sup>[1]</sup>
- **Induction of Methuosis:** Derivatives of 5-amino-1H-indole-2-carbohydrazide have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.<sup>[11]</sup> This provides a novel mechanism to target cancer cells that may be resistant to traditional apoptosis-inducing chemotherapeutics.
- **Anti-Angiogenesis:** Some indole carbohydrazide derivatives have demonstrated significant anti-angiogenic properties by inhibiting the growth of new blood vessels, a critical process for tumor growth and metastasis.<sup>[13]</sup> This effect is partly attributed to the downregulation of Vascular Endothelial Growth Factor (VEGF) gene expression.<sup>[13]</sup>

Drug Development Logic Diagram:



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Caption: Role of **1H-Indole-5-carbohydrazide** in a drug discovery pipeline.



## Conclusion

**1H-Indole-5-carbohydrazide** is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and versatile reactivity, centered on the nucleophilic hydrazide group, provide an accessible entry point for generating vast libraries of structurally diverse compounds. The proven success of its derivatives as potent anticancer agents—acting through mechanisms like tubulin inhibition and methuosis induction—solidifies its status as a high-value scaffold. For researchers in drug development, a thorough understanding of the properties and reactivity of **1H-Indole-5-carbohydrazide** is essential for leveraging its full potential in the quest for novel and effective therapeutics.

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